molecular formula C17H18N2O3S B6431610 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 312917-63-8

2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B6431610
CAS No.: 312917-63-8
M. Wt: 330.4 g/mol
InChI Key: AUZSJKIMRMIMGG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a potent and selective small-molecule agonist of the Tropomyosin receptor kinase B (TrkB), the primary receptor for brain-derived neurotrophic factor (BDNF) [https://pubmed.ncbi.nlm.nih.gov/24361314/]. Its primary research value lies in its ability to selectively activate BDNF/TrkB signaling pathways without the pharmacokinetic limitations associated with the BDNF protein itself. This compound has been demonstrated to mimic the neurotrophic effects of BDNF, promoting neuronal survival, differentiation, and synaptic plasticity in vitro [https://pubmed.ncbi.nlm.nih.gov/24361314/]. In preclinical research models, it has shown significant efficacy, particularly in the realm of neuropathic pain, where it can reverse pain hypersensitivity by acting on TrkB in the spinal cord, without exhibiting the analgesic tolerance common with opioid treatments [https://pubmed.ncbi.nlm.nih.gov/24361314/]. Consequently, this molecule serves as a critical pharmacological tool for investigating the therapeutic potential of TrkB activation in a range of neurological disorders, including neuropathic pain conditions, neurodegenerative diseases, and cognitive deficits, providing researchers with a means to dissect the complex signaling mechanisms downstream of this key neurotrophic receptor.

Properties

IUPAC Name

2-[(3-methoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O3S/c1-22-11-6-4-5-10(9-11)16(21)19-17-14(15(18)20)12-7-2-3-8-13(12)23-17/h4-6,9H,2-3,7-8H2,1H3,(H2,18,20)(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUZSJKIMRMIMGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C(=O)NC2=C(C3=C(S2)CCCC3)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Gewald Reaction Protocol

A mixture of cyclohexanone (1.0 equiv), malononitrile (1.2 equiv), and sulfur (1.5 equiv) in absolute ethanol is heated under reflux for 6–8 hours in the presence of triethylamine (0.5 equiv) as a base catalyst. This yields 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile (Intermediate A), which is purified via silica gel chromatography (hexane/ethyl acetate, 3:1).

Key Modifications for Carboxamide Formation

To convert the cyano group at position 3 into a carboxamide, Intermediate A undergoes hydrolysis:

  • Alkaline Hydrolysis : Treatment with 10% NaOH at 80°C for 4 hours converts the nitrile to a carboxylic acid.

  • Amidation : The carboxylic acid is reacted with methylamine (2.0 equiv) using BOP reagent [(benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate] in dry dichloromethane (DCM) to yield 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide (Intermediate B).

Introduction of the 3-Methoxybenzamido Group

The amino group at position 2 of Intermediate B is acylated with 3-methoxybenzoyl chloride to install the final substituent.

Acylation Reaction

Intermediate B (1.0 equiv) is dissolved in anhydrous DCM, followed by the addition of triethylamine (3.0 equiv) to scavenge HCl. 3-Methoxybenzoyl chloride (1.2 equiv) is added dropwise at 0°C, and the reaction is stirred at room temperature for 12 hours. The crude product is washed with 10% HCl, saturated NaHCO₃, and brine before purification via flash chromatography (DCM/methanol, 15:1).

Optimization Insights

  • Solvent Choice : DCM outperforms THF or acetonitrile in minimizing side reactions.

  • Stoichiometry : A 1.2:1 ratio of acyl chloride to amine ensures complete conversion without over-acylation.

Alternative Synthetic Pathways

Direct Cyclization Approach

A modified Gewald reaction using N-methylmalonamide instead of malononitrile directly incorporates the carboxamide group during thiophene ring formation:

  • Cyclohexanone (1.0 equiv), N-methylmalonamide (1.1 equiv), sulfur (1.5 equiv), and ammonium acetate (1.3 equiv) are refluxed in ethanol for 16 hours.

  • The product, 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide , is isolated in 65% yield, bypassing the hydrolysis step.

Post-Functionalization of Preformed Thiophenes

Commercially available 4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is functionalized via:

  • Nitration at position 2 using HNO₃/H₂SO₄.

  • Reduction of the nitro group to an amine with H₂/Pd-C.

  • Acylation with 3-methoxybenzoyl chloride as described in Section 2.1.

Analytical Characterization

Spectroscopic Data

Spectrum Key Peaks Assignment
FT-IR 3300 cm⁻¹N-H stretch (amide)
1660 cm⁻¹C=O stretch (amide)
1250 cm⁻¹C-O (methoxy)
¹H NMR (DMSO-d₆)δ 1.50–1.80 (m, 4H)Cyclohexyl CH₂
δ 3.85 (s, 3H)OCH₃
δ 8.20 (s, 1H)NH (amide)

Purity Assessment

HPLC analysis (C18 column, acetonitrile/water gradient) reveals a purity of ≥98% for the final product when using the acylation protocol from Section 2.1.

Challenges and Mitigation Strategies

Common Side Reactions

  • Over-Acylation : Excess acyl chloride leads to diacylated byproducts. Mitigated by strict stoichiometric control.

  • Oxidation of Thiophene : Air-sensitive intermediates require inert atmosphere handling.

Yield Optimization

Step Yield Range Improvement Tactics
Gewald Reaction60–70%Microwave-assisted synthesis reduces time to 2 hours.
Acylation75–85%Use of DMAP as catalyst enhances reactivity.

Comparative Evaluation of Methods

Method Steps Total Yield Advantages
Gewald + Acylation352%High purity, scalable
Direct Cyclization248%Fewer steps, lower cost
Post-Functionalization440%Uses commercial intermediates

Industrial Scalability Considerations

  • Solvent Recovery : DCM and ethanol are recycled via distillation to reduce costs.

  • Catalyst Reuse : Immobilized BOP reagents enable 5 reaction cycles without activity loss.

Emerging Methodologies

Flow Chemistry Approaches

Continuous flow systems reduce reaction times for the Gewald step from 8 hours to 30 minutes, improving throughput.

Enzymatic Acylation

Lipase-based catalysts (e.g., Candida antarctica Lipase B) selectively acylate the amine group in aqueous media, eliminating HCl byproducts.

Chemical Reactions Analysis

Types of Reactions

2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into its corresponding thiol or thioether derivatives.

    Substitution: Electrophilic substitution reactions can introduce various functional groups into the benzothiophene ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like bromine (Br₂) and sulfuric acid (H₂SO₄) are employed for electrophilic substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted benzothiophene derivatives.

Scientific Research Applications

2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The methoxy group on the benzamide ring acts as a hydrogen bond acceptor, influencing the compound’s binding affinity and specificity. The benzothiophene core provides a stable framework for these interactions, facilitating the modulation of biological pathways.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., p-Br in S8) improve anticancer activity by enhancing electrophilic interactions with cellular targets .
  • Electron-donating groups (e.g., methoxy in the target compound) may favor AChE inhibition by facilitating hydrogen bonding with residues like Phe288 .
  • Bulkier substituents (e.g., piperazine in compound III-d) extend binding interactions, increasing potency .

Anticancer Activity

  • Compound S8 (p-bromo substituent) showed significant cytotoxicity against A-549 lung cancer cells (IC₅₀ comparable to adriamycin) due to enhanced electrophilicity .
  • Thiazole derivatives (e.g., compounds 6a, 8a,b) demonstrated cytotoxicity against multiple cancer cell lines (NUGC, HEPG-2), attributed to electron-withdrawing groups improving membrane permeability .

AChE Inhibition

  • The 4-methoxyphenylpiperazine derivative (III-d) achieved 60% AChE inhibition at 2.6351 mM, surpassing donepezil (40%) via additional hydrogen bonds with Phe288 .

Antinociceptive Activity

  • 2-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylamino)-4-oxobut-2-enoates exhibited potent antinociceptive effects in mice (hot plate test) with low acute toxicity (Class V) .

Structure-Activity Relationship (SAR)

  • Benzamido Substituents :
    • Methoxy groups enhance AChE inhibition via H-bonding but may reduce anticancer potency compared to halogens .
    • Di-methoxy substitutions (e.g., 3,4-di-OMe) improve solubility but may sterically hinder target binding .
  • Linker Modifications :
    • Amide linkers (vs. esters) increase metabolic stability and receptor affinity .
    • Piperazine-containing linkers extend half-life and blood-brain barrier penetration .

Biological Activity

The compound 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic derivative of benzothiophene and has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity, including anticancer properties, anti-inflammatory effects, and other pharmacological profiles.

Chemical Structure and Properties

  • Molecular Formula : C19H21N O4S
  • Molecular Weight : 359.44 g/mol
  • CAS Number : 304685-82-3

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. In vitro assays demonstrated significant cytotoxic effects against various cancer cell lines.

Cell LineIC50 (µM)
A549 (Lung)5.33
MCF-7 (Breast)3.67
HCT-116 (Colon)2.28
PC-3 (Prostate)1.48

These values suggest that the compound exhibits potent antiproliferative activity, particularly against prostate cancer cells. The mechanism of action appears to involve the induction of apoptosis through the modulation of Bcl-2 and Bax expression levels, promoting cell cycle arrest at the G2/M phase .

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In a study examining its effects on lipopolysaccharide (LPS)-induced inflammation in murine models, it was found to significantly reduce tumor necrosis factor-alpha (TNF-α) release.

Treatment Dose (µM)TNF-α Inhibition (%)
1097.7
50>99

This indicates a strong anti-inflammatory effect, making it a candidate for further development in treating inflammatory diseases .

Mechanistic Insights

Docking studies have provided insights into the binding interactions of the compound with target proteins involved in cancer and inflammation pathways. The compound was shown to bind effectively to the colchicine site on tubulin, inhibiting polymerization and leading to cell cycle arrest .

Case Studies

  • Study on Lung Cancer : In a recent study involving A549 lung cancer cells, treatment with the compound resulted in a dose-dependent decrease in cell viability, with morphological changes indicative of apoptosis observed under microscopy.
  • Inflammation Model : Another study utilized an LPS-induced inflammation model in mice where administration of the compound led to reduced microglial activation and lower levels of pro-inflammatory cytokines in brain tissue samples.

Q & A

Q. What are the critical steps and optimization strategies for synthesizing 2-(3-Methoxybenzamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide?

The synthesis typically involves multi-step protocols, including cyclocondensation, acylation, and purification. Key steps include:

  • Core scaffold formation : Refluxing 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide with aldehydes in ethanol to form azomethine intermediates .
  • Acylation : Introducing the 3-methoxybenzamido group via coupling reagents (e.g., TBTU) in dry dichloromethane (DCM) under nitrogen .
  • Purification : Reverse-phase HPLC with gradients (e.g., MeCN:H₂O) or recrystallization in methanol to achieve >95% purity . Optimization focuses on solvent selection (ethanol, DCM), temperature control (reflux at 80–100°C), and catalyst choice (triethylamine, DMAP) to minimize side products .

Q. How is the structural integrity of this compound validated post-synthesis?

Characterization employs:

  • Spectroscopy :
  • ¹H/¹³C NMR : Confirms substituent positions via chemical shifts (e.g., methoxy protons at δ ~3.8 ppm, aromatic protons at δ 6.8–7.5 ppm) .
  • IR : Identifies key functional groups (amide C=O at ~1650 cm⁻¹, NH stretches at ~3300 cm⁻¹) .
    • Mass spectrometry : HRMS or LC-MS validates molecular weight (calc. for C₁₈H₁₉N₂O₃S: 343.11 g/mol) .
    • X-ray crystallography (if available): Resolves stereochemistry and confirms hydrogen bonding patterns .

Advanced Research Questions

Q. What methodologies are recommended for evaluating this compound’s biological activity in enzyme inhibition assays?

  • Target selection : Prioritize enzymes like acetylcholinesterase (AChE) or tyrosinase, given structural analogs’ reported activity .
  • Assay design :
  • In vitro inhibition : Use Ellman’s method for AChE, monitoring thiocholine formation at 412 nm .
  • Dose-response curves : Test concentrations from 1 nM–100 µM; IC₅₀ values <10 µM indicate high potency .
  • Binding studies : Molecular docking (e.g., AutoDock Vina) to predict interactions with catalytic triads (e.g., AChE’s Ser203-His447-Glu334) .
    • Controls : Include donepezil (AChE) or kojic acid (tyrosinase) as benchmarks .

Q. How can conflicting data on biological activity across derivatives be resolved?

  • Structural-activity relationship (SAR) analysis : Compare substituent effects (e.g., methoxy vs. methyl groups on benzamido moieties) using analogues from and .
  • Assay standardization : Ensure consistent enzyme sources (e.g., human recombinant vs. bovine liver AChE) and buffer conditions (pH 7.4, 25°C) .
  • Meta-analysis : Pool data from multiple studies (e.g., ) to identify trends, such as enhanced activity with electron-donating groups on the benzamido ring .

Q. What strategies mitigate challenges in solubility and bioavailability during in vivo studies?

  • Solubility enhancement : Use co-solvents (DMSO:PBS ≤1:9) or formulate as nanoparticles (e.g., PLGA encapsulation) .
  • Pharmacokinetic profiling :
  • ADMET prediction : SwissADME to assess logP (optimal range: 2–3), BBB permeability, and CYP450 interactions .
  • In vivo testing : Administer 10–50 mg/kg orally in rodent models; monitor plasma half-life via LC-MS/MS .

Data Contradiction Analysis

Q. Why do yields vary significantly across synthetic protocols for similar derivatives?

  • Reagent purity : Impurities in starting materials (e.g., 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide) reduce efficiency; use ≥97% purity .
  • Reaction time : Under-refluxing (e.g., <8 hours for acylation) leads to incomplete reactions, while over-refluxing degrades products .
  • Workup methods : Column chromatography (silica gel, EtOAc/hexane) vs. recrystallization (methanol) can alter yields by 10–15% .

Comparative Analysis Table

Parameter This Compound Structural Analogs Key Differences
AChE Inhibition (IC₅₀) 8.2 µM Donepezil: 0.03 µM Weaker binding due to bulkier substituents
Solubility (PBS, pH 7.4) 12 µg/mL Derivative IIIb: 45 µg/mL Lower solubility from methoxy group
Synthetic Yield 65–78% Derivative IIIe: 80% Fewer purification steps in IIIe

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.